molecular formula C8H9ClN2O3 B11217150 5-Chloro-2,4-dimethoxypyridine-3-carboxamide

5-Chloro-2,4-dimethoxypyridine-3-carboxamide

Cat. No.: B11217150
M. Wt: 216.62 g/mol
InChI Key: VSEBUVUZZVWCNB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxypyridine-3-carboxamide is a chemical compound belonging to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5th position, two methoxy groups at the 2nd and 4th positions, and a carboxamide group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of copper chloride as a catalyst in a reaction system with 2,4-dimethoxypyridine and hydrochloric acid . The reaction is carried out at elevated temperatures, around 95°C, for several hours to achieve high conversion and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloro-2,4-dimethoxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxypyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and carboxamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

5-chloro-2,4-dimethoxypyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O3/c1-13-6-4(9)3-11-8(14-2)5(6)7(10)12/h3H,1-2H3,(H2,10,12)

InChI Key

VSEBUVUZZVWCNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Cl)OC)C(=O)N

Origin of Product

United States

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